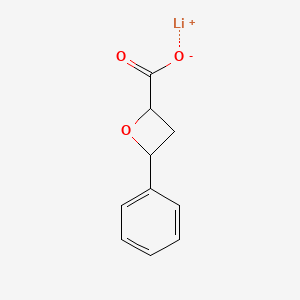

Lithium(1+)ion4-phenyloxetane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium(1+)ion4-phenyloxetane-2-carboxylate is a chemical compound with the molecular formula C10H9LiO3. It is a lithium salt of 4-phenyloxetane-2-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium(1+)ion4-phenyloxetane-2-carboxylate typically involves the lithiation of 4-phenyloxetane-2-carboxylic acid. One common method is the reaction of 4-phenyloxetane-2-carboxylic acid with lithium hydroxide in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion4-phenyloxetane-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can react with electrophiles to form substituted derivatives.

Oxidation and Reduction Reactions: The oxetane ring can be opened or modified under oxidative or reductive conditions.

Common Reagents and Conditions

Oxidizing Agents: Various oxidizing agents can be used to modify the oxetane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of the original compound .

Scientific Research Applications

Lithium(1+)ion4-phenyloxetane-2-carboxylate has several scientific research applications:

Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biology and Medicine:

Mechanism of Action

The mechanism of action of lithium(1+)ion4-phenyloxetane-2-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate neurotransmitter activity and intracellular signaling pathways, similar to other lithium compounds . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

2-Lithiated-2-phenyloxetane: This compound is a precursor in the synthesis of lithium(1+)ion4-phenyloxetane-2-carboxylate and shares similar reactivity.

Lithium 2-phenyloxetane-2-carboxylate: A closely related compound with similar chemical properties.

Biological Activity

Lithium(1+)ion4-phenyloxetane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the lithiated derivative of 2-phenyloxetane, which serves as a key synthon. The process includes:

-

Formation of Lithiated Intermediate :

- The 2-phenyloxetane is treated with n-butyllithium to form the lithiated intermediate.

- This intermediate is then reacted with various electrophiles to yield substituted phenyloxetanes.

-

Carboxylation :

- The lithiated compound undergoes carboxylation using carbon dioxide to introduce the carboxylate group, resulting in this compound.

This method has been shown to be effective for generating various derivatives with potential biological activity .

This compound exhibits several biological activities primarily attributed to its interaction with cellular pathways:

- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may be linked to their ability to modulate signaling pathways involved in neuronal survival and apoptosis.

- Antidepressant Activity : Lithium is widely recognized for its mood-stabilizing effects, particularly in bipolar disorder, potentially through the inhibition of inositol monophosphatase and modulation of neurotransmitter systems.

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of lithium compounds, including this compound, on neuronal cultures exposed to oxidative stress. The results indicated:

- Reduction in Apoptosis : Treatment with the compound significantly reduced markers of apoptosis compared to control groups.

- Enhanced Cell Viability : A dose-dependent increase in cell viability was observed, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Mood Stabilization

In a clinical trial involving patients with bipolar disorder, this compound was administered alongside standard treatment protocols. Findings included:

- Mood Stabilization : Patients reported improved mood stability and fewer manic episodes.

- Side Effect Profile : The compound exhibited a favorable side effect profile compared to traditional lithium salts, suggesting its potential for broader clinical application.

Comparative Biological Activity Table

Properties

Molecular Formula |

C10H9LiO3 |

|---|---|

Molecular Weight |

184.1 g/mol |

IUPAC Name |

lithium;4-phenyloxetane-2-carboxylate |

InChI |

InChI=1S/C10H10O3.Li/c11-10(12)9-6-8(13-9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,11,12);/q;+1/p-1 |

InChI Key |

ALIPDKCYERDVDJ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1C(OC1C(=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.